molecular formula C16H11ClO3 B3825993 3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one

3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one

Cat. No. B3825993
M. Wt: 286.71 g/mol
InChI Key: CZBVVWGIPLTRQL-XFSBKJJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine-like stimulants that are often used recreationally. 4'-Cl-PPP is a potent psychostimulant that has been found to have a high abuse potential. However, it also has potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4'-Cl-PPP is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in increased alertness, euphoria, and other stimulant effects.
Biochemical and physiological effects:
The use of 4'-Cl-PPP has been found to result in several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and increased sweating. In addition, it has been found to have an impact on the immune system, with some studies suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

The use of 4'-Cl-PPP in lab experiments has several advantages. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its high abuse potential and potential for toxicity limit its use in lab experiments. In addition, the exact mechanism of action of 4'-Cl-PPP is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4'-Cl-PPP. One area of interest is the development of new cathinone derivatives that have similar effects but are less toxic and have lower abuse potential. Another area of interest is the study of the long-term effects of cathinone use on the brain and behavior. Finally, there is a need for more research on the immunosuppressive effects of cathinones, including 4'-Cl-PPP, and their potential impact on human health.

Scientific Research Applications

4'-Cl-PPP has been used in scientific research to study the effects of cathinones on the brain and behavior. It has been found to have similar effects to other cathinones, such as increasing dopamine and norepinephrine levels in the brain. This makes it a useful tool for studying the mechanisms of action of cathinones and their effects on the brain.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVVWGIPLTRQL-XFSBKJJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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